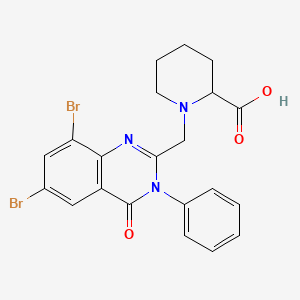

2-Piperidinecarboxylic acid, 1-((6,8-dibromo-3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)methyl)-

説明

2-Piperidinecarboxylic acid, 1-((6,8-dibromo-3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)methyl)- is a complex organic compound that features a piperidine ring and a quinazoline moiety.

特性

CAS番号 |

77161-19-4 |

|---|---|

分子式 |

C21H19Br2N3O3 |

分子量 |

521.2 g/mol |

IUPAC名 |

1-[(6,8-dibromo-4-oxo-3-phenylquinazolin-2-yl)methyl]piperidine-2-carboxylic acid |

InChI |

InChI=1S/C21H19Br2N3O3/c22-13-10-15-19(16(23)11-13)24-18(12-25-9-5-4-8-17(25)21(28)29)26(20(15)27)14-6-2-1-3-7-14/h1-3,6-7,10-11,17H,4-5,8-9,12H2,(H,28,29) |

InChIキー |

NUFIYYVHMBZMPT-UHFFFAOYSA-N |

正規SMILES |

C1CCN(C(C1)C(=O)O)CC2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=CC=CC=C4 |

製品の起源 |

United States |

準備方法

The synthesis of 2-Piperidinecarboxylic acid, 1-((6,8-dibromo-3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)methyl)- typically involves multi-step organic reactions. The preparation methods often include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Quinazoline Moiety: This step involves the synthesis of the quinazoline ring, which is then attached to the piperidine ring through a series of condensation reactions.

化学反応の分析

2-Piperidinecarboxylic acid, 1-((6,8-dibromo-3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)methyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atoms on the quinazoline ring can be substituted with other functional groups using nucleophilic substitution reactions.

科学的研究の応用

Medicinal Chemistry

Research indicates that derivatives of quinazoline exhibit promising anti-cancer properties. The specific structure of 2-Piperidinecarboxylic acid, 1-((6,8-dibromo-3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)methyl)- may enhance its efficacy against various cancer cell lines. Studies have shown that quinazoline derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.

Antimicrobial Activity

Quinazolines are known for their antimicrobial properties. The incorporation of the piperidinecarboxylic acid structure may improve the solubility and bioavailability of the compound, making it a candidate for developing new antimicrobial agents. Preliminary studies suggest that compounds with similar structures have shown effectiveness against resistant strains of bacteria.

Neuropharmacology

The piperidine ring is known for its influence on neurotransmitter systems. Research into compounds similar to 2-Piperidinecarboxylic acid has indicated potential applications in treating neurological disorders such as anxiety and depression. The modulation of serotonin and dopamine receptors by such compounds is a promising area for further exploration.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anti-Cancer Activity | Investigated the effects of quinazoline derivatives on cancer cell lines | Demonstrated significant reduction in cell viability in treated groups, indicating potential as an anti-cancer agent |

| Antimicrobial Efficacy | Assessed the antimicrobial properties against various bacterial strains | Showed notable inhibition of growth in resistant bacterial strains, suggesting further development as an antibiotic |

| Neuropharmacological Effects | Explored the effects on neurotransmitter systems in animal models | Indicated potential anxiolytic effects, warranting further investigation into therapeutic applications |

作用機序

The mechanism of action of 2-Piperidinecarboxylic acid, 1-((6,8-dibromo-3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)methyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

Compared to other similar compounds, 2-Piperidinecarboxylic acid, 1-((6,8-dibromo-3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)methyl)- stands out due to its unique structural features and potential applications. Similar compounds include:

6-Oxo-2-piperidinecarboxylic acid: Known for its use in synthesizing functionalized β-lactam N-heterocycles.

Isonipecotic acid: Utilized in the synthesis of various pharmaceutical agents.

生物活性

2-Piperidinecarboxylic acid, 1-((6,8-dibromo-3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)methyl)- is a complex organic compound with significant biological activity. Its unique structure suggests potential applications in pharmacology, particularly in the development of therapeutic agents. This article will explore its biological activity, including antibacterial and antitumor properties, supported by relevant data and findings from scientific literature.

- Molecular Formula : C21H19Br2N3O3

- Molecular Weight : 521.2 g/mol

- CAS Number : 77161-19-4

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to piperidine derivatives. For instance, research on similar quinazoline derivatives has shown promising results against various bacterial strains. The structural features of these compounds significantly influence their antibacterial efficacy.

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| Compound A | 50 μg/mL | Mycobacterium smegmatis |

| Compound B | 0.91 μM | Escherichia coli |

The presence of electron-withdrawing groups on the phenyl ring has been associated with increased antibacterial activity, suggesting that modifications to the structure of 2-Piperidinecarboxylic acid could enhance its efficacy against resistant bacterial strains .

Antitumor Activity

In addition to its antibacterial properties, the compound has been evaluated for antitumor activity. Quinazoline derivatives have been noted for their ability to inhibit tumor cell proliferation. For example:

- Study Findings : A study indicated that quinazoline-based compounds exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.

The mechanism of action is believed to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways .

Case Studies

-

Case Study on Antibacterial Efficacy :

- A recent investigation into the effects of piperidine derivatives demonstrated that modifications to the quinazoline scaffold can lead to enhanced antibacterial properties. The study focused on synthesizing various derivatives and testing them against common pathogens.

- Results showed that certain substitutions significantly lowered MIC values, indicating improved potency.

-

Case Study on Antitumor Activity :

- Another study examined the effects of a series of quinazoline derivatives on cancer cell lines. The findings revealed that specific structural modifications led to increased cytotoxicity and apoptosis induction in tumor cells.

- The study concluded that further exploration into structure-activity relationships could yield novel anticancer agents derived from this class of compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for achieving high-purity yields of this compound?

- Methodological Answer : Synthesis involves multi-step reactions under controlled conditions. For example, brominated quinazolinone intermediates can be synthesized via nucleophilic substitution, followed by coupling with piperidinecarboxylic acid derivatives. Key steps include:

- Reaction Solvent : Use anhydrous dichloromethane (DCM) to minimize side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/DCM is recommended to isolate the target compound. Purity verification via HPLC (e.g., using a mobile phase of methanol, water, and phosphate buffer adjusted to pH 5.5 ± 0.02) ensures >99% purity .

- Yield Optimization : Adjust stoichiometry of the dibromo-quinazolinyl precursor and piperidinecarboxylic acid derivatives to 1:1.2 to account for steric hindrance.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d6 or CDCl3 can resolve aromatic protons (δ 7.2–8.7 ppm) and piperidine methylene groups (δ 3.1–4.3 ppm). Compare with analogs in Table 2 of substituted quinazolinyl-piperidine derivatives for peak assignment .

- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: methanol/water/0.2 M NaH2PO4/0.4 M tetrabutylammonium hydroxide (5:1:2:3, pH 5.5) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., expected [M+H]<sup>+</sup> ~525–550 for dibromo derivatives) .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Handling : Use fume hoods and PPE (nitrile gloves, lab coat) due to H300 (acute toxicity) and H315 (skin irritation) risks .

- Storage : Store at –20°C in amber vials under argon to prevent degradation. Avoid exposure to moisture (P403) and incompatible materials like strong oxidizers .

- Waste Disposal : Neutralize acidic/basic residues before disposal. Follow P501 guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer :

- Variable Solvent Effects : Compare NMR spectra in DMSO-d6 vs. CDCl3. For example, hydrogen bonding in DMSO may obscure piperidine proton signals, while CDCl3 enhances resolution .

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility. For dibromo derivatives, slow rotation around the quinazolinyl-piperidine bond may cause splitting at room temperature .

- Cross-Validation : Correlate with X-ray crystallography (if crystals form) or computational modeling (DFT) to confirm stereoelectronic effects .

Q. What strategies enhance the stability of this compound under physiological or acidic conditions?

- Methodological Answer :

- pH Optimization : Conduct stability studies in buffers (pH 1–9). The 4-oxo group on the quinazolinyl ring is prone to hydrolysis at pH < 3; use enteric coatings or prodrug modifications to protect it .

- Lyophilization : Lyophilize the compound with cryoprotectants (e.g., trehalose) to improve shelf life in aqueous formulations .

- Degradation Analysis : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC checks for decomposition products .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of bromine substituents?

- Methodological Answer :

- Analog Synthesis : Replace bromine with chlorine, iodine, or methyl groups via Suzuki coupling or halogen exchange. Assess impact on receptor binding (e.g., kinase inhibition) .

- Biological Assays : Test analogs in enzyme inhibition assays (IC50) or cellular models (e.g., IC50 for antiproliferative activity). Use multivariate regression to correlate substituent electronegativity with potency .

- Computational Modeling : Perform docking studies (AutoDock Vina) to evaluate bromine’s role in hydrophobic interactions with target proteins .

Q. What experimental frameworks address conflicting bioactivity data across studies?

- Methodological Answer :

- Standardized Protocols : Adopt consensus assay conditions (e.g., ATP concentration in kinase assays) to minimize variability. Reference pharmacopeial guidelines for repeatability .

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or confounding factors (e.g., cell line-specific responses) .

- Controlled Variables : Isolate variables such as solvent (DMSO concentration ≤0.1%) or incubation time to reduce experimental noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。